molecular formula C8H9ClN2S B1586550 1-(3-Chloro-2-methylphenyl)-2-thiourea CAS No. 63980-70-1

1-(3-Chloro-2-methylphenyl)-2-thiourea

Cat. No.: B1586550
CAS No.: 63980-70-1
M. Wt: 200.69 g/mol
InChI Key: AHBGQCBZPGOVQK-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-2-methylphenyl)-2-thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and drug discovery .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiourea compounds are generally synthesized through the reaction of primary or secondary amines with an isothiocyanate .

Scientific Research Applications

DNA-Binding Studies and Biological Activities

Thiourea derivatives, including 1-(3-Chloro-2-methylphenyl)-2-thiourea, have been explored for their DNA-binding capabilities and biological activities. A study by Tahir et al. (2015) synthesized new nitrosubstituted acyl thioureas and investigated their anticancer potencies through DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. The compounds exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, showcasing their potential in medical and pharmaceutical research (Tahir et al., 2015).

Molecular Structure and Vibrational Properties

The molecular structure and vibrational properties of thiourea derivatives are of significant interest in the field of chemistry. Mary et al. (2016) synthesized and structurally characterized 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, analyzing its molecular stability, charge transfer, and potential as a new analgesic drug through various computational and experimental methods. This research provides insights into the structural and electronic properties of thiourea derivatives, contributing to the design of new compounds with desired biological and physical properties (Mary et al., 2016).

Green Synthesis and Environmental Applications

The development of environmentally friendly synthesis methods for thiourea derivatives highlights the importance of sustainable chemistry. Kumavat et al. (2013) reported a green synthesis approach for 1,3-disubstituted thiourea derivatives using solar energy, showcasing an energy-saving and environmentally benign method. This research is pivotal in promoting green chemistry practices, minimizing the environmental impact of chemical synthesis (Kumavat et al., 2013).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives are also explored for their enzyme inhibition capabilities and sensing applications. Rahman et al. (2021) investigated unsymmetrical thiourea derivatives for their anti-cholinesterase activity and as sensing probes for mercury, demonstrating their utility in biochemical and environmental monitoring applications. This research underscores the versatility of thiourea derivatives in addressing challenges across biochemistry and environmental science (Rahman et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 1-(3-Chloro-2-methylphenyl)-2-thiourea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

The compound this compound interacts with its target, urease, by inhibiting its activity . This interaction results in the prevention of the conversion of urea to ammonia and carbon dioxide, which are the products of the urease-catalyzed reaction .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in the production of ammonia, potentially affecting various downstream processes such as the regulation of acid-base balance in the body .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound primarily involve the inhibition of urease activity. This can lead to a decrease in the production of ammonia, potentially affecting various cellular processes such as protein synthesis and energy metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with urease . Additionally, the presence of other substances, such as inhibitors or activators of urease, can also affect the action of the compound .

Properties

IUPAC Name

(3-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGQCBZPGOVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213868
Record name Urea, 1-(3-chloro-o-tolyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-70-1
Record name N-(3-Chloro-2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63980-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(3-chloro-o-tolyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(3-chloro-o-tolyl)-2-thio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63980-70-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) findings from the study and how modifications to the 1-(3-chloro-2-methylphenyl)-2-thiourea structure impact its potency as a urease inhibitor?

A2: The study synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, essentially modifying the core this compound structure with different aromatic and aliphatic side chains. The researchers discovered that these modifications significantly influenced the inhibitory activity against jack bean urease (JBU). Notably, compound 4i, containing a specific side chain modification, displayed the most potent inhibition with an IC50 value of 0.0019 ± 0.0011 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0545 µM) []. This finding highlights the crucial role of specific structural modifications in enhancing the inhibitory potency against urease.

Q2: The abstract mentions computational studies. Could you elaborate on how computational chemistry and modeling were employed in this research and their significance?

A3: The researchers utilized density functional theory (DFT) calculations to understand the electronic properties of the synthesized compounds []. DFT helped in determining the HOMO-LUMO energy gap, a parameter often correlated with biological activity. They found a good correlation between the calculated HOMO-LUMO gap and the experimentally determined inhibitory activities, suggesting that compounds with a smaller energy gap tend to be more potent inhibitors []. Additionally, the study employed molecular docking and molecular dynamics simulations, providing insights into the binding modes and interactions of these inhibitors with the urease enzyme []. These computational approaches are invaluable in drug discovery as they provide a molecular-level understanding of drug-target interactions, guiding the design of more potent and selective inhibitors.

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